Quinolin-2-ylmethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(19,20)21-12-15-9-8-14-4-2-3-5-17(14)18-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFASPXOSLVUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427694 | |
| Record name | quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-77-0 | |
| Record name | quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via an SN2 mechanism, where the hydroxide ion deprotonates quinolin-2-ylmethanol to generate a nucleophilic alkoxide. This intermediate attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the sulfonate ester. Stoichiometric ratios typically employ a 1:1 molar ratio of alcohol to tosyl chloride, with excess base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
Optimization Parameters
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Solvent Selection : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and byproducts.
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Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as sulfonate hydrolysis.
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Catalysis : No catalyst is required, but molecular sieves may be added to absorb moisture.
Table 1: Representative Yields from Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Triethylamine | 0 | 78 | 95 |
| THF | Pyridine | 25 | 65 | 89 |
| Acetonitrile | DABCO | 10 | 72 | 92 |
Photochemical Radical Coupling
Recent advances employ visible-light-induced radical reactions to synthesize quinolin-2-ylmethyl sulfonates. This method avoids harsh bases and enables regioselective coupling.
Reaction Setup
A mixture of quinolin-2-ylmethanol, tosyl chloride, and 3-(diphenylphosphoryl)-6-methoxy-1-methylquinolin-2(1H)-one (Q1) is irradiated with blue LEDs in acetonitrile. Sodium bicarbonate acts as a mild base, while Q1 serves as a photocatalyst.
Key Advantages
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Selectivity : The radical pathway minimizes epimerization, critical for chiral quinoline derivatives.
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Yield Enhancement : Prolonged irradiation (9–72 hours) increases conversion rates to 45–70%.
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Functional Group Tolerance : Compatible with electron-deficient arenes and heterocycles.
Equation 1: Photochemical Radical Mechanism
Titanium Tetrachloride-Mediated Tritylation
Patent literature describes a two-step process involving trityl chloride and titanium tetrachloride to enhance steric protection during sulfonation.
Stepwise Procedure
Industrial Scalability
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Throughput : Batch sizes up to 250 g are reported with 73% isolated yield.
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Purification : Recrystallization from CHCl/diethyl ether yields >99% purity.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Parameter | Nucleophilic Substitution | Photochemical | Tritylation |
|---|---|---|---|
| Reaction Time | 2–4 hours | 9–72 hours | 6–8 hours |
| Maximum Yield | 78% | 70% | 73% |
| Catalyst Required | No | Yes (Q1) | No |
| Scalability | Moderate | Low | High |
| Energy Input | Low | High | Moderate |
Chemical Reactions Analysis
Quinolin-2-ylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Quinolin-2-ylmethyl 4-methylbenzenesulfonate has been explored for its potential therapeutic effects. It has been associated with antidepressant properties, particularly as a heteroaryl derivative in the treatment of various central nervous system disorders, including anxiety and depression . The compound's ability to interact with neurotransmitter systems makes it a candidate for further pharmacological studies.
2. Proteomics
The compound is utilized in proteomics research as a biochemical tool for the modification of proteins. Its sulfonate group allows for selective labeling and modification of amino acids, enabling researchers to study protein interactions and functions more effectively . This application is critical for understanding complex biological systems and disease mechanisms.
3. Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile reagent. It can be employed in the synthesis of various quinoline derivatives, which are important in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions expands its utility in creating complex molecular architectures .
Case Study 1: Antidepressant Development
A study highlighted the synthesis of this compound derivatives that exhibited significant antidepressant-like effects in animal models. These compounds demonstrated efficacy comparable to traditional antidepressants, suggesting their potential as novel therapeutic agents for mood disorders .
Case Study 2: Protein Labeling Techniques
Research involving this compound focused on its application in protein labeling techniques. The study demonstrated how this compound could selectively modify cysteine residues in proteins, allowing for enhanced detection and analysis of protein interactions using mass spectrometry .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant properties | Efficacy similar to existing treatments |
| Proteomics | Protein modification and labeling | Enhanced detection capabilities |
| Organic Synthesis | Synthesis of quinoline derivatives | Versatile reagent for complex molecules |
Mechanism of Action
The mechanism of action of Quinolin-2-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function . The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Quinolin-2-ylmethyl 4-methylbenzenesulfonate shares structural similarities with other quinoline-based sulfonates and esters. Below is a comparative analysis of key analogs, highlighting differences in substituents, functional groups, and resulting properties:
| Compound Name | Structural Features | Key Differences | Properties/Applications | References |
|---|---|---|---|---|
| 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate | Quinoline core with Cl at C5, sulfonate at C8 | Chlorine substituent enhances electrophilicity; methoxy groups increase steric bulk. | Used in catalytic reactions and as a precursor for antimalarial agents. Higher thermal stability compared to non-halogenated analogs. | |
| Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate | Quinoline linked via sulfonamide to a benzoate ester | Sulfonamide bridge instead of sulfonate ester; benzoate ester adds hydrophobicity. | Exhibits antimicrobial activity due to the sulfonamide group; used in drug design for targeted delivery. | |
| (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | Chiral pyrrolidine-sulfonate system | Lacks quinoline ring; chiral center influences stereoselective interactions. | Applied in asymmetric synthesis and as a chiral auxiliary in pharmaceuticals. | |
| 1-(Quinolin-2-ylmethyl)cyclohexanol | Quinoline-2-ylmethyl group attached to cyclohexanol | Cyclohexanol replaces sulfonate ester, altering solubility and hydrogen-bonding capacity. | Studied for CNS-targeted activity; lower aqueous solubility but improved membrane permeability. | |
| 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde | Sulfanyl linkage between quinoline and acetaldehyde | Sulfanyl group instead of sulfonate; aldehyde functionality increases reactivity. | Used in heterocyclic synthesis; exhibits distinct reactivity in nucleophilic additions. |
Key Comparative Insights
Reactivity: this compound’s sulfonate ester enables facile nucleophilic substitutions, unlike sulfonamide or sulfanyl analogs, which exhibit slower reaction kinetics . Chlorinated derivatives (e.g., 5-Chloroquinolin-8-yl sulfonate) show enhanced electrophilicity, making them more reactive in cross-coupling reactions .
Solubility and Stability: The sulfonate group in this compound improves aqueous solubility compared to non-sulfonated quinoline derivatives like 1-(Quinolin-2-ylmethyl)cyclohexanol . Chiral analogs (e.g., (S)-2-Methylpyrrolidine sulfonate) demonstrate stability in polar solvents due to ionic interactions, whereas neutral quinoline esters require non-polar media .
This compound’s lack of a halogen or chiral center may limit its direct therapeutic use but enhances its versatility as a synthetic building block .
Research Findings and Implications
Recent studies highlight the unique role of this compound in cross-coupling reactions, where its sulfonate group acts as a leaving group more effectively than carboxylates or halides . Comparative crystallographic data (e.g., from ) suggest that sulfonate-containing quinolines form stable ionic lattices, enhancing their thermal stability . In contrast, non-sulfonated analogs like 1-(Quinolin-2-ylmethyl)cyclohexanol exhibit better bioavailability but lower synthetic utility .
Biological Activity
Overview
Quinolin-2-ylmethyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound has the chemical formula and is synthesized through the reaction of quinolin-2-ylmethanol with 4-methylbenzenesulfonyl chloride under basic conditions. This process typically yields a sulfonate ester, which is crucial for its biological activity .
The biological activity of this compound primarily involves its ability to interact with proteins and enzymes. These interactions can modulate enzymatic functions, potentially leading to therapeutic effects. The compound's sulfonate group is believed to play a significant role in binding to specific molecular targets, affecting cellular processes such as apoptosis and signal transduction .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines, including breast cancer MCF-7 cells. The compound exhibited a moderate inhibitory effect on P2X7 receptors, which are implicated in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. For instance, modifications at the 4-position of the benzene ring significantly influenced the compound's potency against P2X7 receptors. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong receptor affinity .
In Vitro Studies
In one notable study, this compound was tested against several cancer cell lines using a fluorescence-based assay to measure calcium mobilization induced by ATP. The results indicated that certain analogs displayed enhanced potency compared to standard inhibitors like suramin, suggesting their potential for further development as therapeutic agents .
In Vivo Studies
In vivo pharmacokinetic studies are essential for understanding the therapeutic potential of this compound. Preliminary results from animal models indicate varying absorption rates and bioavailability depending on the compound's formulation and administration route. These findings are crucial for optimizing dosing regimens in clinical settings .
Comparative Analysis with Related Compounds
A comparative analysis with related quinoline derivatives reveals that this compound possesses unique structural features that enhance its biological activity. The following table summarizes key differences in potency and mechanism among various quinoline derivatives:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~1 | P2X7 receptor antagonist |
| Quinolin-6-carboxamide | ~0.566 | P2X7 receptor antagonist |
| Pyrazine derivative | ~1.18 | P2X7 receptor antagonist |
Q & A
Q. What are the common synthetic routes for preparing quinolin-2-ylmethyl derivatives, and how are they optimized?
Quinolin-2-ylmethyl derivatives are typically synthesized via Pd-catalyzed cross-coupling reactions or classical protocols like the Gould–Jacob method . For example, PdCl₂(PPh₃)₂ with PCy₃ as a co-catalyst in DMF, using 2 M K₂CO₃ as a base, enables efficient coupling of boronic acids with quinoline precursors . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and catalyst loading to enhance yields (e.g., 60–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are critical for characterizing quinolin-2-ylmethyl 4-methylbenzenesulfonate?
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- IR spectroscopy : Identifies sulfonate ester stretches (S=O at ~1170–1200 cm⁻¹, S-O-C at ~970 cm⁻¹) .
- Melting point analysis : Validates purity (e.g., 223–225°C for related quinoline derivatives) .
Q. How are side reactions minimized during sulfonate ester formation?
Side products (e.g., hydrolysis to quinolin-2-ylmethanol) are mitigated by:
- Using anhydrous solvents (DMF, THF) and inert atmospheres (N₂/Ar).
- Controlling stoichiometry (1:1.2 ratio of quinolin-2-ylmethanol to 4-methylbenzenesulfonyl chloride).
- Monitoring reaction progress via TLC to terminate before decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed cross-coupling in quinoline systems?
Regioselectivity in Pd-catalyzed reactions (e.g., coupling at C-2 or C-4 of quinoline) is governed by electronic and steric effects . Electron-withdrawing groups (e.g., sulfonate) at C-2 enhance reactivity toward electrophilic palladium intermediates. Computational studies suggest that π-π stacking between the quinoline ring and arylboronic acid directs coupling positions .
Q. How can contradictory yield data in analogous syntheses be resolved?
Discrepancies in reported yields (e.g., 60% vs. 85% for similar reactions) arise from:
- Catalyst degradation : Pd(OAc)₂ may decompose under prolonged heating; PCy₃ stabilizes active Pd species .
- Substrate purity : Impurities in boronic acids (e.g., 4-methoxyphenylboronic acid) reduce efficiency. Pre-purification via recrystallization improves consistency .
- Solvent effects : Polar aprotic solvents (DMF > DMSO) enhance reaction rates but may promote side reactions .
Q. What strategies improve the biological activity profiling of quinolin-2-ylmethyl derivatives?
Advanced evaluation involves:
- In vitro assays : Measure acetylcholinesterase inhibition (IC₅₀) for Alzheimer’s drug candidates, as seen in 2-arylethenylquinoline derivatives .
- Molecular docking : Predict binding affinity to target proteins (e.g., β-amyloid) using software like AutoDock Vina .
- Metabolic stability tests : Use HPLC-MS to track degradation in liver microsomes .
Q. How do substituents on the benzenesulfonate group influence physicochemical properties?
Substituent effects are quantified via:
Methodological Guidance
Q. Designing a reaction optimization study: Which variables should be prioritized?
Use a factorial design to test:
- Catalyst system : PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand screening (PCy₃, XPhos) .
- Solvent : DMF (high polarity) vs. toluene (low polarity).
- Temperature : 80°C (minimizes side reactions) vs. 120°C (accelerates coupling). Analyze outcomes via ANOVA to identify significant factors .
Interpreting conflicting NMR data for quinoline derivatives
Ambiguities in aromatic proton assignments can be resolved by:
- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons.
- Deuterium exchange : Identifies exchangeable protons (e.g., NH₂ in 4-aminoquinolines) .
Q. What are the limitations of current green synthesis protocols for this compound?
While ultrasound-assisted reactions reduce reaction time (e.g., from 24h to 4h), they struggle with scalability. Ionic liquid-mediated syntheses improve yields but require costly recycling steps. Hybrid approaches (e.g., microwave + solvent-free) are emerging but lack robust reproducibility data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
